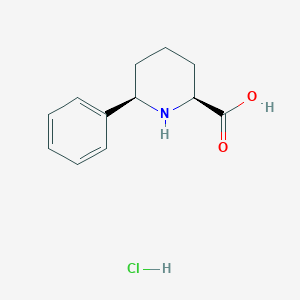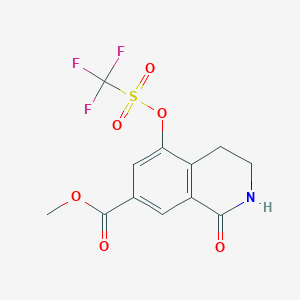
2-Bromo-N-(3-methylsulfanyl-phenyl)-propionamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-N-(3-methylsulfanyl-phenyl)-propionamide is an organic compound that belongs to the class of brominated amides This compound is characterized by the presence of a bromine atom, a methylsulfanyl group, and a phenyl ring attached to a propionamide backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N-(3-methylsulfanyl-phenyl)-propionamide typically involves the bromination of a precursor compound followed by amide formation. One possible synthetic route is as follows:
Bromination: The starting material, 3-methylsulfanyl-phenyl-propionic acid, is brominated using a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane (DCM).
Amide Formation: The brominated intermediate is then reacted with an amine, such as ammonia or an amine derivative, under appropriate conditions to form the desired amide.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This may include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
2-Bromo-N-(3-methylsulfanyl-phenyl)-propionamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, alkoxide ions, or amines.
Oxidation and Reduction: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone, and the compound can also undergo reduction reactions under suitable conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar solvents.
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Products depend on the nucleophile used, such as hydroxylated or aminated derivatives.
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced amide derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-Bromo-N-(3-methylsulfanyl-phenyl)-propionamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromine atom and the methylsulfanyl group can influence its reactivity and binding affinity.
類似化合物との比較
Similar Compounds
2-Bromo-N-phenyl-propionamide: Lacks the methylsulfanyl group.
N-(3-methylsulfanyl-phenyl)-propionamide: Lacks the bromine atom.
2-Chloro-N-(3-methylsulfanyl-phenyl)-propionamide: Contains a chlorine atom instead of bromine.
Uniqueness
2-Bromo-N-(3-methylsulfanyl-phenyl)-propionamide is unique due to the combination of the bromine atom and the methylsulfanyl group, which can influence its chemical reactivity and potential applications. The presence of these functional groups can make it a valuable intermediate in organic synthesis and a candidate for various research studies.
特性
分子式 |
C10H12BrNOS |
|---|---|
分子量 |
274.18 g/mol |
IUPAC名 |
2-bromo-N-(3-methylsulfanylphenyl)propanamide |
InChI |
InChI=1S/C10H12BrNOS/c1-7(11)10(13)12-8-4-3-5-9(6-8)14-2/h3-7H,1-2H3,(H,12,13) |
InChIキー |
KRYKXQOZZNQOGT-UHFFFAOYSA-N |
正規SMILES |
CC(C(=O)NC1=CC(=CC=C1)SC)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[2-(Benzyloxy)phenyl]furan](/img/structure/B12852820.png)






![8-Methoxyimidazo[1,2-a]pyrazine-2-carbaldehyde](/img/structure/B12852866.png)




